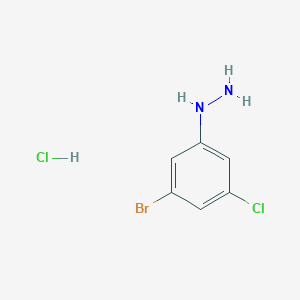
(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” can be represented by the InChI code: 1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H . This indicates that the compound consists of a phenyl ring substituted with bromine and chlorine atoms, and a hydrazine group .
Physical And Chemical Properties Analysis
“(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” is a yellow solid . It has a molecular weight of 257.94 . The compound’s InChI key is SBONUPAUTHIWBT-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Brominated trihalomethylenones have been explored as precursors for the synthesis of various pyrazole derivatives. For instance, 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones were used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate. These pyrazoles have shown potential in diverse applications including medicinal chemistry (Martins et al., 2013).
Intermediate in Insecticide Production
The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide, was synthesized from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine (Wen-bo, 2011).
Formation of Pyrazole-based Indoles
The phenyl hydrazone of 3-chloro-4-fluoro aniline was obtained and then underwent Fischer indole cyclization to give 2-acetyl-6-chloro-5-fluoro-3-phenylindole. This intermediate was used in subsequent reactions to form various pyrazole-based indoles, demonstrating the versatility of hydrazine derivatives in synthetic organic chemistry (Havannavar et al., 2014).
Role in Molecular Docking Studies
A novel bromo hydrazine derivative was synthesized and its structural and electronic properties were analyzed using various techniques. The molecular docking studies of this derivative with different receptors indicated its potential application in understanding molecular interactions in biological systems (Lalvani et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(3-bromo-5-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBONUPAUTHIWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



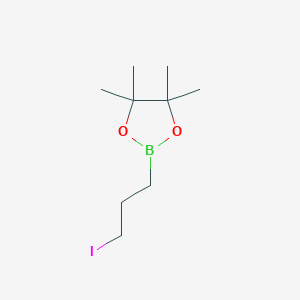
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
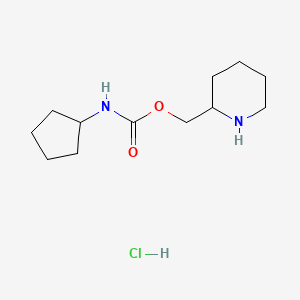
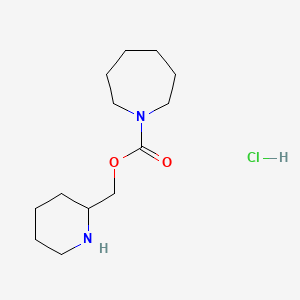
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)



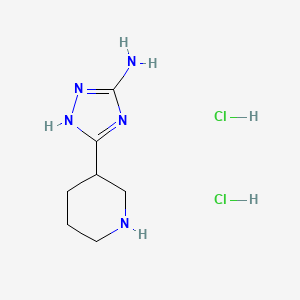

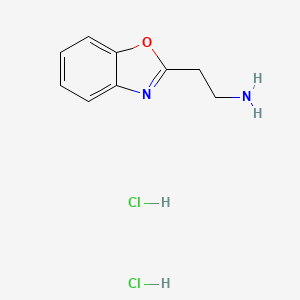

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
